3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol
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Overview
Description
3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol is a complex heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol typically involves the condensation of pyrazolo[3,4-b]pyridine with various biselectrophilic reagents . One common method involves the reaction of ethyl 5-amino-1-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate with hydrazine hydrate in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Phenylpyrazolo[3,4-d]pyrimidine
Uniqueness
3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol is unique due to its specific structural configuration, which combines the properties of pyrazole, pyridine, and pyrimidine rings.
Properties
Molecular Formula |
C15H10N4O |
---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C15H10N4O/c20-15-12-8-17-14-11(10-4-2-1-3-5-10)9-18-19(14)13(12)6-7-16-15/h1-9H,(H,16,20) |
InChI Key |
TZZDJRRENNQBOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC4=C(N3N=C2)C=CNC4=O |
Origin of Product |
United States |
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